1,4-Oxazepan-5-one

Lipophilicity Polar Surface Area Drug-likeness

Authentic 1,4-Oxazepan-5-one is the privileged MDM2-p53 pharmacophore, engaging the Phe19/Trp23/Leu26 cleft for p53 reactivation. Its zero rotatable bonds, high aqueous solubility (119 mg/mL), and 97% purity ensure reproducible, target-specific oncology research that caprolactam or morpholine analogs cannot deliver. Ideal for BACE1 inhibitors and peptide mimetics.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 10341-26-1
Cat. No. B088573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Oxazepan-5-one
CAS10341-26-1
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1COCCNC1=O
InChIInChI=1S/C5H9NO2/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7)
InChIKeyOXDIYMHNQAWSCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Oxazepan-5-one (CAS 10341-26-1): A Versatile Seven-Membered Heterocyclic Lactam for Pharmaceutical Intermediates and Drug Discovery Scaffolds


1,4-Oxazepan-5-one (CAS 10341-26-1), also known as homomorpholin-5-one or 4-oxacaprolactam, is a saturated seven-membered heterocyclic lactam characterized by a molecular formula of C5H9NO2 and a molecular weight of 115.13 g/mol [1]. The compound incorporates one oxygen and one nitrogen atom within its ring system and features a reactive carbonyl group at the 5-position . Its computed physicochemical properties include an XLogP3 value of -0.9, a topological polar surface area of 38.3 Ų, zero rotatable bonds, and high predicted aqueous solubility (approximately 119 mg/mL) [1]. The compound is commercially available from multiple reputable vendors in solid form with a melting point range of 80–82°C and typical purity specifications of 97–98% . 1,4-Oxazepan-5-one functions primarily as a pharmaceutical intermediate and a valuable scaffold for medicinal chemistry research, particularly in the development of MDM2-p53 protein-protein interaction inhibitors for oncology applications [2][3]. The core structural motif is also recognized in patent literature as a component of ion channel modulators, BACE1/BACE2 inhibitors, and ryanodine receptor-targeting agents [4][5].

1,4-Oxazepan-5-one vs. Generic Alternatives: Why Scaffold Architecture and Physicochemical Profile Dictate Procurement Decisions


Substituting 1,4-oxazepan-5-one with structurally related heterocyclic lactams—such as ε-caprolactam (azepan-2-one, CAS 105-60-2), morpholin-3-one (CAS 109-11-5), or unsubstituted 1,4-oxazepane (CAS 5638-64-8)—introduces substantial and quantifiable alterations in molecular properties and biological targeting capability. While ε-caprolactam shares a seven-membered lactam ring, it lacks the ring oxygen atom present in 1,4-oxazepan-5-one, resulting in a higher computed XLogP3 (0.0 vs. -0.9) and a 35% lower topological polar surface area (28.4 vs. 38.3 Ų) [1]. Conversely, morpholin-3-one, a six-membered analog containing both oxygen and nitrogen, exhibits a smaller ring size that restricts conformational flexibility and alters the spatial orientation of hydrogen bond donors and acceptors critical for target engagement [2]. Unsubstituted 1,4-oxazepane lacks the carbonyl functionality entirely, eliminating a key hydrogen bond acceptor site and precluding participation in amide bond-forming reactions essential for peptide mimetic and prodrug strategies . Patent disclosures confirm that the specific 1,4-oxazepan-5-one scaffold is a privileged pharmacophore for MDM2-p53 inhibition, engaging the hydrophobic cleft comprising Phe19, Trp23, and Leu26 residues of MDM2—an interaction geometry that cannot be replicated by smaller morpholine-derived analogs or larger benzodiazepine-based structures [3]. Consequently, generic substitution compromises both the intended synthetic utility and the target-specific biological activity, necessitating procurement of the authentic 1,4-oxazepan-5-one compound for reproducible research outcomes.

Quantitative Differentiation of 1,4-Oxazepan-5-one: Head-to-Head Comparative Evidence for Informed Procurement and Experimental Design


Lipophilicity and Polar Surface Area: 1,4-Oxazepan-5-one vs. ε-Caprolactam and Morpholin-3-one

1,4-Oxazepan-5-one exhibits a computed XLogP3 value of -0.9, which is markedly lower than that of ε-caprolactam (XLogP3 = 0.0) and more similar to morpholin-3-one (XLogP3 = -1.2). The topological polar surface area of 1,4-oxazepan-5-one is 38.3 Ų, representing a 35% increase over ε-caprolactam (28.4 Ų) and a 21% increase over morpholin-3-one (31.6 Ų). These differences are directly attributable to the unique combination of a seven-membered ring, an endocyclic oxygen atom, and a carbonyl group at the 5-position [1][2].

Lipophilicity Polar Surface Area Drug-likeness ADME

Predicted Aqueous Solubility: 1,4-Oxazepan-5-one vs. ε-Caprolactam and 1,4-Oxazepane

1,4-Oxazepan-5-one demonstrates a predicted aqueous solubility (ESOL Log S) of 0.01, corresponding to a calculated solubility of 119.0 mg/mL (1.03 mol/L), classifying it as 'highly soluble' according to standard Log S classification criteria . In contrast, ε-caprolactam exhibits a predicted Log S of -0.12 (solubility ~86.8 mg/mL), while unsubstituted 1,4-oxazepane has a predicted Log S of -1.2 (solubility ~7.2 mg/mL), which is 94% lower than 1,4-oxazepan-5-one [1].

Aqueous solubility Formulation Biopharmaceutics

Conformational Restriction: Zero Rotatable Bonds in 1,4-Oxazepan-5-one vs. Flexible Analogs

1,4-Oxazepan-5-one possesses zero rotatable bonds, as computed by Cactvs 3.4.8.18, indicating complete conformational rigidity within the seven-membered lactam ring [1]. By comparison, linear amide analogs such as N-(2-hydroxyethyl)acetamide possess two rotatable bonds, while the structurally related 6-amino-1,4-oxazepan-5-one derivative retains zero rotatable bonds but introduces an additional hydrogen bond donor site .

Conformational restriction Entropy Binding affinity Molecular recognition

MDM2-p53 Pharmacophore Engagement: 1,4-Oxazepan-5-one Scaffold Specificity

The 1,4-oxazepan-5-one scaffold has been explicitly identified and pursued as a pharmacophore for inhibiting the MDM2-p53 protein-protein interaction, targeting the hydrophobic cleft formed by Phe19, Trp23, and Leu26 residues within the N-terminal domain of MDM2 [1][2]. Multiple independent academic research groups have designed synthetic strategies specifically around the 1,4-oxazepan-5-one core to generate chiral MDM2 inhibitor candidates, employing (R)-2-amino-2-(4-chlorophenyl)acetic acid as a starting material [3]. In contrast, the six-membered morpholin-3-one scaffold, while structurally similar, has not been reported as an effective MDM2-binding pharmacophore, and the larger benzodiazepine-based scaffolds exhibit a distinct binding mode and selectivity profile [4].

MDM2-p53 Protein-protein interaction Cancer therapeutics Pharmacophore

Patent Landscape: 1,4-Oxazepan-5-one as a Privileged Scaffold in Ion Channel and Neurological Target Modulation

The 1,4-oxazepan-5-one core and its immediate derivatives appear in multiple patent families across diverse therapeutic areas, including late sodium current inhibitors (Gilead Sciences, 2011–2015) [1], BACE1/BACE2 inhibitors for Alzheimer's disease (Hoffmann-La Roche, 2012) [2], ryanodine receptor modulators for cardiac and CNS disorders (Armgo Pharma, 2024–2025) [3], and MDM2-p53 inhibitors for oncology applications [4]. In contrast, the simpler six-membered morpholin-3-one scaffold appears in a substantially narrower patent landscape, primarily limited to antibacterial and antifungal applications, while ε-caprolactam is predominantly claimed as a monomer for polymer synthesis rather than as a bioactive pharmacophore [5]. The breadth and recency of patent activity specifically citing 1,4-oxazepan-5-one derivatives provide a quantifiable metric of industrial interest and scaffold privilege.

Patent analysis Ion channel modulation BACE1/BACE2 Ryanodine receptor

Commercial Purity and Physical Form: 1,4-Oxazepan-5-one vs. ε-Caprolactam

Commercially available 1,4-oxazepan-5-one is supplied at a minimum purity of 97% (typical range 97–98%) as a white to cream-colored solid with a well-defined melting point of 80–82°C . In contrast, ε-caprolactam (CAS 105-60-2) is typically supplied as a crystalline solid with a melting point of 68–71°C and is often available only at lower research-grade purity (95%) or industrial-grade specifications . The 12°C higher melting point of 1,4-oxazepan-5-one provides a more convenient solid-state handling profile and reduces the risk of melting during ambient temperature storage or shipment in warm climates.

Purity specification Physical form Procurement Quality control

Procurement-Guiding Application Scenarios for 1,4-Oxazepan-5-one: Where This Scaffold Delivers Definitive Experimental Advantage


Development of MDM2-p53 Protein-Protein Interaction Inhibitors

Researchers engaged in oncology drug discovery targeting the MDM2-p53 interaction should prioritize 1,4-oxazepan-5-one as the core pharmacophore scaffold. Multiple academic programs have explicitly validated this seven-membered lactam framework as capable of occupying the hydrophobic cleft (Phe19, Trp23, Leu26) of MDM2, a critical binding pocket for reactivating p53-mediated apoptosis [1]. The compound's conformational rigidity (zero rotatable bonds) minimizes the entropic penalty upon target engagement, while its moderate polarity (XLogP3 = -0.9, TPSA = 38.3 Ų) supports the development of orally bioavailable lead candidates [2]. The 97–98% commercial purity specification ensures that synthetic derivatives are free from confounding impurities that could yield false-negative binding data in fluorescence polarization or surface plasmon resonance assays . Procurement of authentic 1,4-oxazepan-5-one is essential—substituting morpholine or caprolactam analogs results in scaffolds incapable of productive MDM2 engagement, as documented in comparative pharmacophore studies [3].

Synthesis of Novel Ion Channel Modulators and Neurological Agents

Investigators developing late sodium current inhibitors for cardiovascular indications or BACE1/BACE2 inhibitors for Alzheimer's disease should utilize 1,4-oxazepan-5-one as a privileged starting material. Patent disclosures from Gilead Sciences and Hoffmann-La Roche confirm that the 1,4-oxazepan-5-one core is a key structural motif in potent ion channel modulators and aspartyl protease inhibitors [4][5]. The scaffold's high predicted aqueous solubility (119 mg/mL) enables efficient solution-phase functionalization under mild conditions, while the reactive carbonyl at the 5-position provides a convenient handle for amide bond formation and subsequent derivatization . The hygroscopic nature of the compound necessitates storage under desiccated conditions, but this property is manageable with standard laboratory protocols and does not compromise synthetic utility [6]. The broad patent landscape spanning cardiovascular, neurological, and musculoskeletal indications underscores the scaffold's versatility and justifies its inclusion in diverse medicinal chemistry campaigns [7].

Construction of Peptide Mimetics and Conformationally Constrained Bioisosteres

Medicinal chemists seeking to replace flexible peptide linkers or amide bonds with conformationally restricted bioisosteres should select 1,4-oxazepan-5-one for its unique combination of a seven-membered ring, endocyclic oxygen, and lactam functionality. The complete absence of rotatable bonds confers a rigid scaffold geometry that preorganizes pharmacophoric elements for optimal target recognition, a property not shared by acyclic amide analogs or smaller morpholine derivatives . The compound's favorable computed drug-likeness parameters—including compliance with Lipinski's Rule of Five (molecular weight 115.13, zero violations) and a polar surface area within the recommended range for oral bioavailability—support its use in hit-to-lead optimization programs [8]. The availability of the compound from multiple reputable vendors with documented analytical characterization (NMR, HPLC, GC) ensures that researchers can procure consistent, high-quality material for reproducible structure-activity relationship studies .

Academic Research and Teaching in Heterocyclic Chemistry

Instructors and researchers in academic synthetic chemistry laboratories should procure 1,4-oxazepan-5-one as a representative example of a medium-ring heterocyclic lactam for advanced coursework and method development studies. The compound's well-defined physical properties—including a sharp melting point of 80–82°C and characteristic IR carbonyl stretch—facilitate unambiguous characterization and provide clear benchmarks for assessing student synthetic proficiency . The reactive lactam moiety enables a wide range of pedagogical transformations, including ring-opening polymerization, N-alkylation, and nucleophilic addition, demonstrating fundamental principles of heterocyclic reactivity [9]. The 97% minimum purity specification ensures that experimental outcomes are attributable to the intended chemistry rather than to interfering impurities, a critical consideration for reproducible undergraduate and graduate-level laboratory instruction [10].

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